molecular formula C9H12Cl3N B6189222 2-(3,4-dichloro-2-methylphenyl)ethan-1-amine hydrochloride CAS No. 2648949-12-4

2-(3,4-dichloro-2-methylphenyl)ethan-1-amine hydrochloride

Cat. No.: B6189222
CAS No.: 2648949-12-4
M. Wt: 240.6
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Description

2-(3,4-dichloro-2-methylphenyl)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C9H12Cl2N·HCl. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is often used as a reference standard in pharmaceutical testing and research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dichloro-2-methylphenyl)ethan-1-amine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 3,4-dichloro-2-methylbenzaldehyde.

    Reduction: The aldehyde group is reduced to an alcohol using a reducing agent such as sodium borohydride (NaBH4).

    Amination: The alcohol is then converted to an amine through a reaction with ammonia or an amine source under suitable conditions.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid (HCl).

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods, such as:

    Catalytic Hydrogenation: Using a catalyst like palladium on carbon (Pd/C) to reduce the intermediate compounds.

    Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dichloro-2-methylphenyl)ethan-1-amine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for halogenation are employed.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

2-(3,4-dichloro-2-methylphenyl)ethan-1-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reference standard in analytical chemistry for the calibration of instruments and validation of methods.

    Biology: Employed in studies related to neurotransmitter systems and receptor binding assays.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3,4-dichloro-2-methylphenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with neurotransmitter receptors, enzymes, or ion channels.

    Pathways Involved: It can modulate signaling pathways related to neurotransmission, enzyme inhibition, or ion transport.

Comparison with Similar Compounds

2-(3,4-dichloro-2-methylphenyl)ethan-1-amine hydrochloride can be compared with other similar compounds to highlight its uniqueness:

    Deschloroketamine (DCK): A derivative of ketamine with similar dissociative anesthetic effects.

    3,4-dichloroamphetamine (DCA): A psychoactive compound with stimulant properties.

    2-(3,4-dimethoxyphenyl)ethanamine: Used as a catalyst in cyclocondensation reactions.

These comparisons emphasize the unique chemical structure and properties of this compound, making it valuable for various research applications.

Properties

CAS No.

2648949-12-4

Molecular Formula

C9H12Cl3N

Molecular Weight

240.6

Purity

95

Origin of Product

United States

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